molecular formula C23H20ClN3O7 B2607629 Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899729-89-6

Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2607629
CAS No.: 899729-89-6
M. Wt: 485.88
InChI Key: CYGKBKDPRODICS-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H20ClN3O7 and its molecular weight is 485.88. The purity is usually 95%.
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Biological Activity

Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a pyridazine core , a chlorophenyl group , and a benzo[d][1,4]dioxine moiety , which contribute to its unique biological properties. The molecular formula is C28H27ClN2O7C_{28}H_{27}ClN_2O_7, with a molecular weight of 538.98g/mol538.98\,g/mol .

The biological activity of this compound is primarily linked to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Antiproliferative Effects : Preliminary studies suggest that it exhibits cytotoxicity against various cancer cell lines, potentially through mechanisms similar to those observed in other derivatives of pyridazine and oxadiazole .
  • Molecular Interactions : Its structural components allow for selective binding to nucleic acids and proteins, which can disrupt cellular functions critical for tumor growth .

Biological Activity Studies

Research has highlighted the following biological activities associated with this compound:

  • Anticancer Properties : The compound's structural analogs have demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, derivatives with similar scaffolds have shown promising results in inhibiting thymidylate synthase and histone deacetylases (HDAC), both crucial for cancer cell proliferation .
  • Antimicrobial Activity : Studies indicate that compounds with the benzo[d][1,4]dioxine structure possess antibacterial properties, which may extend to this compound as well .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various pyridazine derivatives on human cancer cell lines. The results indicated that modifications at the 4-position significantly enhanced antiproliferative activity. This compound was tested alongside these derivatives and showed comparable efficacy against breast and colon cancer cells .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was assessed for its ability to inhibit HDAC enzymes. The results demonstrated that it could effectively reduce histone acetylation levels in treated cells, suggesting a potential mechanism for its anticancer activity .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeBiological ActivityReference
Compound APyridazineAnticancer
Compound BOxadiazoleAntimicrobial
Ethyl DerivativePyridazineCytotoxicity

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O7/c1-2-31-23(30)22-19(12-21(29)27(26-22)16-6-4-3-5-15(16)24)34-13-20(28)25-14-7-8-17-18(11-14)33-10-9-32-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGKBKDPRODICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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